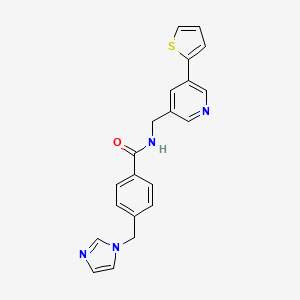
N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide” is defined by its molecular formula, C26H29NO3. Unfortunately, the specific structural details or a diagram of the molecule are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 403.522. The predicted density is 1.17±0.1 g/cm3, and the predicted boiling point is 581.2±50.0 °C .科学研究应用
N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide has been studied for its potential therapeutic effects on various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
作用机制
The mechanism of action of N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its effects through the regulation of various signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons and improve motor function.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide in lab experiments is its potential therapeutic effects on various diseases. This compound has been shown to be effective in inhibiting the growth of cancer cells, reducing amyloid-beta accumulation, and protecting dopaminergic neurons. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cells at high concentrations.
未来方向
There are several future directions for the research on N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide. Firstly, more studies are needed to fully understand the mechanism of action of this compound. Secondly, more studies are needed to determine the optimal dosage and administration route of this compound for different diseases. Thirdly, more studies are needed to investigate the potential side effects and toxicity of this compound. Finally, more studies are needed to develop more potent and selective derivatives of this compound for therapeutic purposes.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects on various diseases. This compound has been shown to inhibit the growth of cancer cells, reduce amyloid-beta accumulation, and protect dopaminergic neurons. However, more studies are needed to fully understand the mechanism of action, optimal dosage, and potential side effects of this compound.
合成方法
The synthesis of N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide involves several steps. Firstly, 4-methylacetophenone is reacted with cyclohexylamine to form 4-(cyclohexylamino)-4-methylacetophenone. This intermediate is then reacted with 2,3-dimethoxy-1-naphthaldehyde to form this compound. The final product is purified using column chromatography.
属性
IUPAC Name |
N-cyclohexyl-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO3/c1-17-9-11-18(12-10-17)22-14-20(26(28)27-21-7-5-4-6-8-21)13-19-15-24(29-2)25(30-3)16-23(19)22/h9-16,21H,4-8H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBUULZGIFEUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4CCCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

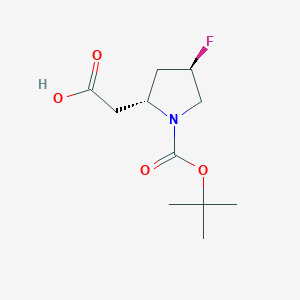
![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)
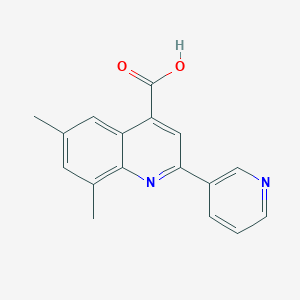
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)
![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)

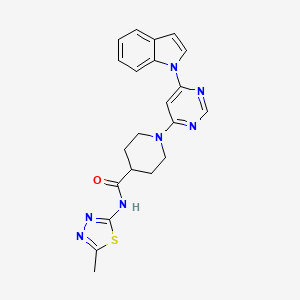
![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)
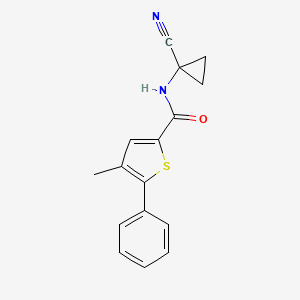
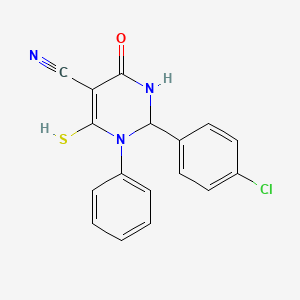
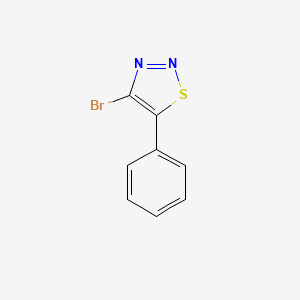
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
